

Technical Support Center: Improving Surface Cure of Acrylate-Based Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl benzoate

Cat. No.: B048252

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the surface cure of acrylate-based coatings.

Troubleshooting Guides

Issue 1: Tacky or Sticky Coating Surface After UV Curing

Q: My acrylate-based coating feels tacky or sticky to the touch after UV curing. What is the cause, and how can I resolve this?

A: A tacky or sticky surface is the most common issue in UV curing of acrylate coatings and is primarily caused by oxygen inhibition. Oxygen in the air can interact with the free radicals generated by the photoinitiator, quenching them and preventing the complete polymerization of the coating at the surface.^{[1][2]} This results in a liquid or semi-cured top layer, even if the bulk of the coating is fully cured.

Here are several strategies to mitigate oxygen inhibition and achieve a tack-free surface:

1. Formulation Adjustments:

- Increase Photoinitiator Concentration: A higher concentration of photoinitiators can generate an excess of free radicals, some of which will react with oxygen while enough remain to complete the surface cure.^{[3][4]} However, an excessively high concentration can lead to other issues like yellowing or insufficient through-cure.

- Select Appropriate Photoinitiators: Some photoinitiators are less susceptible to oxygen inhibition. For instance, acylphosphine oxide photoinitiators (e.g., TPO, BAPO) are known for good through-cure, and when combined with other photoinitiators that are effective at the surface, can improve overall cure.[5]
- Incorporate Amine Synergists: Tertiary amines can act as oxygen scavengers, reacting with peroxy radicals to regenerate active radicals and promote surface polymerization.[6][7]
- Add Thiols: Thiols are highly effective oxygen scavengers and can significantly enhance the rate of surface cure, even at low concentrations.[6][8]

2. Process Modifications:

- Increase UV Intensity: A higher UV lamp intensity can generate free radicals at a faster rate than oxygen can diffuse into the coating, leading to a more complete surface cure.[9]
- Use an Inert Atmosphere: Curing in an inert environment, such as under a nitrogen or carbon dioxide blanket, displaces oxygen from the surface and is a very effective method to prevent inhibition.[10]
- Post-Curing: A secondary curing step, either by further UV exposure or thermal treatment, can help to fully cure the tacky surface layer.

3. Physical Methods:

- Apply a Barrier Coat: Applying a thin, transparent barrier film (like a clear lacquer or a solvent-based topcoat) over the uncured acrylate coating can prevent oxygen from reaching the surface during curing.
- Wipe with a Solvent: For a quick fix on an otherwise hardened coating, wiping the surface with a solvent like isopropyl alcohol (IPA) can remove the uncured liquid layer.[1][2]

Issue 2: Poor Scratch or Mar Resistance of the Cured Coating

Q: The surface of my cured acrylate coating is easily scratched or marred. How can I improve its surface hardness?

A: Poor scratch resistance is an indication of an incomplete or inadequate surface cure. The same factors that cause tackiness also contribute to low surface hardness. To improve scratch resistance, you need to enhance the cross-linking density at the coating's surface.

Troubleshooting Steps:

- Verify Complete Cure: First, ensure that the coating is fully cured. A tacky surface is a clear sign of incomplete cure. If the surface is tack-free but still soft, the issue may lie in the formulation or curing conditions.
- Optimize Formulation:
 - Increase Cross-linker Density: Incorporating multifunctional acrylates (e.g., tri- or tetra-acrylates) into your formulation will increase the cross-link density of the cured film, leading to a harder surface.
 - Review Photoinitiator System: As with tackiness, the choice and concentration of the photoinitiator are critical. A blend of photoinitiators that absorb at different wavelengths can ensure both good surface and through-cure.
- Adjust Curing Parameters:
 - Increase UV Dose: A higher UV dose (a combination of intensity and exposure time) will drive the polymerization reaction further to completion, resulting in a harder surface.
 - Consider a Two-Stage Cure: A high-intensity initial flash can help to quickly set the surface, followed by a lower intensity, longer exposure to ensure complete through-cure.
- Perform a Post-Cure: A thermal post-cure can often increase the hardness and overall mechanical properties of the coating.

FAQs

Q1: How can I quantitatively measure the surface cure of my acrylate coating?

A1: There are several methods to quantify the surface cure:

- Pencil Hardness Test (ASTM D3363): This is a simple and widely used method to determine the hardness of a coating. It involves using a set of calibrated pencils of varying hardness to scratch the surface. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.[\[11\]](#)
- FTIR-ATR Spectroscopy: Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory can be used to determine the degree of conversion of the acrylate double bonds (C=C) at the surface. A higher degree of conversion indicates a more complete cure. The disappearance of the acrylate peak (around 810 cm^{-1} or 1635 cm^{-1}) is monitored.[\[3\]](#)
- Swell Test: The cured coating is immersed in a solvent (e.g., acetone or MEK). A well-cured coating will swell less than a poorly cured one. The degree of swelling can be quantified by measuring the weight or volume change.

Q2: What is the role of different UV wavelengths in surface cure?

A2: Different wavelengths of UV light have different penetration depths into the coating.

- Short wavelengths (UVC, 200-280 nm): Are absorbed at the surface and are very effective for achieving a good surface cure.
- Longer wavelengths (UVA, 315-400 nm and UVB, 280-315 nm): Penetrate deeper into the coating and are essential for good through-cure and adhesion to the substrate.

A balanced UV spectrum with both short and long wavelengths is often ideal for achieving a well-cured coating with good surface and bulk properties.

Q3: Can the thickness of the coating affect the surface cure?

A3: Yes, the thickness of the applied coating can significantly impact the surface cure. Thicker coatings can be more challenging to cure completely at the surface, especially if the formulation has a high pigment or additive content that can block UV light. For thick coatings, it is crucial to have an optimized photoinitiator system and sufficient UV energy to ensure both surface and through-cure.

Q4: Are there any safety precautions I should take when working with UV curing systems and acrylate coatings?

A4: Yes, safety is paramount.

- UV Radiation: UV light is harmful to the eyes and skin. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields and protective clothing. Ensure that the UV curing equipment is properly shielded.
- Acrylate Monomers: Acrylate monomers can be skin and respiratory sensitizers. Work in a well-ventilated area or under a fume hood. Wear gloves and a lab coat to avoid skin contact. Refer to the Safety Data Sheet (SDS) for each chemical for specific handling instructions.

Data Presentation

Table 1: Effect of Photoinitiator Concentration on Acrylate Conversion

Photoinitiator Concentration (wt%)	Film Thickness (μm)	Acrylate Conversion (%)
0.5	60	94.7
0.5	90	94.1
0.5	120	93.9
2.0	60	95.9
2.0	90	95.4
2.0	120	96.0
4.0	60	96.2
4.0	90	96.5
4.0	120	96.6

Data adapted from a study on
UV-curable self-matting
coatings.^[3]

Table 2: Comparative Effect of Additives on Double Bond Conversion (DBC) in the Presence of Oxygen

Additive	Additive Concentration (mol%)	Double Bond Conversion (%)
None (Reference)	0	25
Amine (MDEA)	5	38
Thiol (TMPMP)	5	46
Thiol (PETMP)	5	47

Data adapted from a comparative study on anti-oxygen inhibition strategies.[\[6\]](#)

Table 3: Influence of UV Curing Environment on Coating Hardness

Coating Formulation	Curing Atmosphere	Pencil Hardness
P-IBOA	Oxygen	2B
P-IBOA	Nitrogen	H
P-IBOMA	Oxygen	<6B (very soft)
P-IBOMA	Nitrogen	2H

P-IBOA and P-IBOMA are different polyurethane acrylate formulations. Data adapted from a study on UV-curable coatings for pre-coated metals.

[\[10\]](#)

Experimental Protocols

Protocol 1: Pencil Hardness Test (ASTM D3363)

Objective: To determine the scratch hardness of a cured coating.

Materials:

- A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
- A pencil sharpener and 400-grit sandpaper.
- A mechanical pencil hardness tester (optional, for improved consistency).
- The coated substrate to be tested.

Procedure:

- Pencil Preparation: Sharpen the pencil to expose approximately 5-6 mm of lead. Then, hold the pencil perpendicular to the 400-grit sandpaper and abrade the tip until a flat, smooth, circular cross-section is obtained.
- Testing:
 - Place the coated substrate on a firm, level surface.
 - Hold the prepared pencil at a 45° angle to the surface of the coating.
 - Push the pencil firmly away from you for about 6-7 mm, applying sufficient downward pressure to either scratch the coating or crumble the pencil lead.
 - Start with a medium-hard pencil (e.g., H or 2H) and proceed to harder pencils until the coating is scratched. Then, use softer pencils to determine the hardest pencil that will not scratch the coating.
- Evaluation: The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface of the coating.

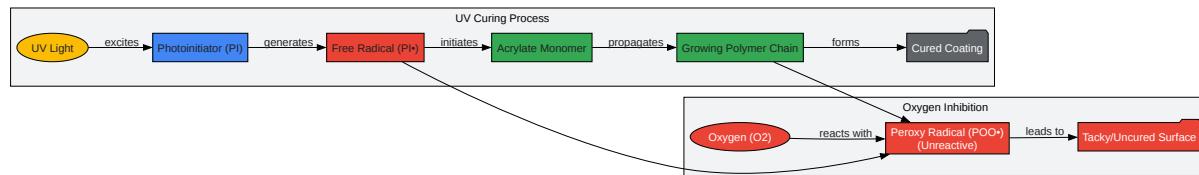
Protocol 2: Determination of Degree of Conversion by FTIR-ATR

Objective: To quantify the extent of polymerization at the surface of the coating.

Materials:

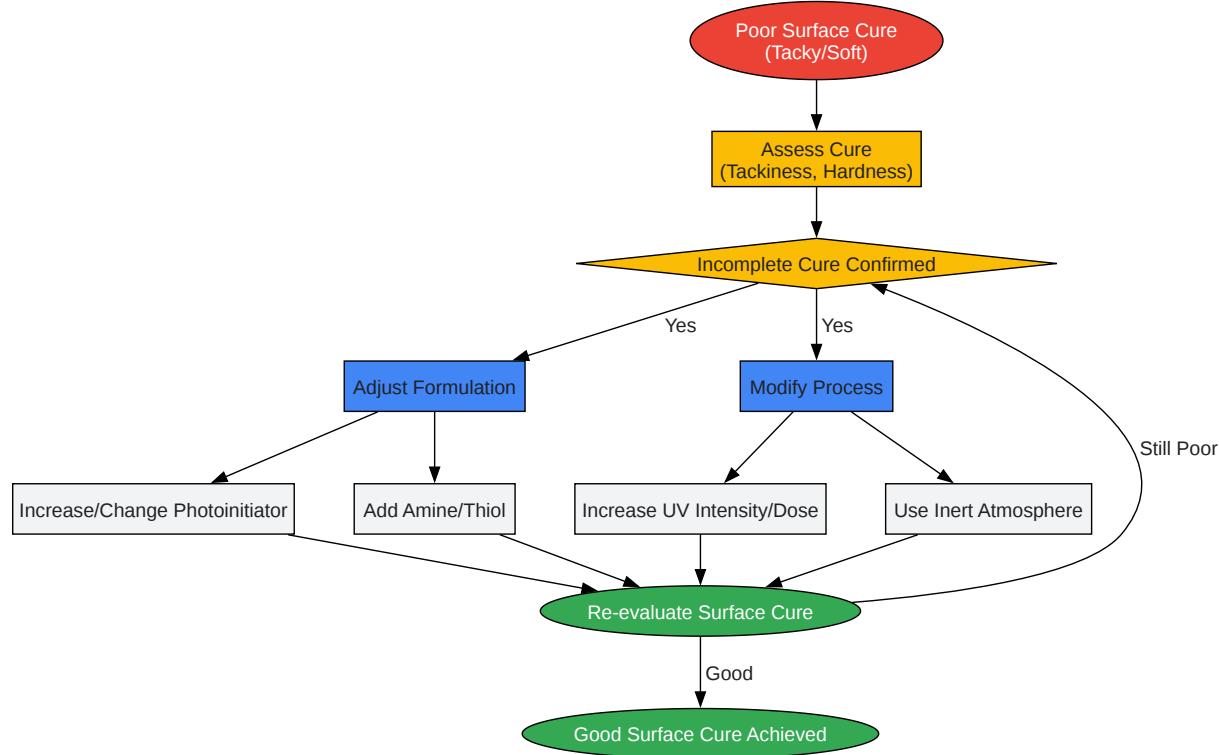
- FTIR spectrometer with an ATR accessory.
- Uncured liquid acrylate formulation.
- UV curing system.
- Substrate for coating application.

Procedure:


- Acquire Spectrum of Uncured Resin: Place a small drop of the uncured liquid resin onto the ATR crystal and record the infrared spectrum. This will serve as the reference (A_0). Pay close attention to the peak height or area of the acrylate C=C double bond absorption, typically around 810 cm^{-1} or 1635 cm^{-1} .
- Cure the Coating: Apply the coating to the substrate at the desired thickness and cure it using the UV system under the specified conditions.
- Acquire Spectrum of Cured Coating: Place the cured coating surface in contact with the ATR crystal and record the infrared spectrum (A_t).
- Calculate Degree of Conversion (DC): The degree of conversion is calculated using the following formula, which compares the change in the acrylate peak intensity relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm^{-1}):

$$\text{DC (\%)} = [1 - ((\text{Acrylate Peak Height}_\text{cured} / \text{Internal Standard Peak Height}_\text{cured}) / (\text{Acrylate Peak Height}_\text{uncured} / \text{Internal Standard Peak Height}_\text{uncured})) * 100]$$

If an internal standard is not used, a simplified formula can be used, but it is less accurate:


$$\text{DC (\%)} = [1 - (\text{Acrylate Peak Area}_\text{cured} / \text{Acrylate Peak Area}_\text{uncured})] * 100$$

Visualizations

[Click to download full resolution via product page](#)

Caption: Oxygen inhibition pathway in UV curing of acrylate coatings.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor surface cure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Ageing with UV Radiation on Physicochemical Properties of Acrylic-Polyurethane Coatings [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. radtech2022.com [radtech2022.com]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
- 9. researchgate.net [researchgate.net]
- 10. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adhesion.kr [adhesion.kr]
- To cite this document: BenchChem. [Technical Support Center: Improving Surface Cure of Acrylate-Based Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048252#improving-surface-cure-of-acrylate-based-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com